molecular formula C21H18O7 B12693837 Piscidanone CAS No. 140447-85-4

Piscidanone

Cat. No.: B12693837
CAS No.: 140447-85-4
M. Wt: 382.4 g/mol
InChI Key: WHEMTMQWUKJLIV-UHFFFAOYSA-N
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Description

Its unique electronic and steric properties make it particularly valuable in catalytic systems requiring tunable ligand frameworks. Preliminary studies suggest that Piscidanone exhibits enhanced stability compared to traditional phosphine ligands, though comprehensive characterization data remain sparse .

Properties

CAS No.

140447-85-4

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

5,7-dihydroxy-3-(8-hydroxy-7-methoxy-2,2-dimethylchromen-5-yl)chromen-4-one

InChI

InChI=1S/C21H18O7/c1-21(2)5-4-11-12(8-16(26-3)19(25)20(11)28-21)13-9-27-15-7-10(22)6-14(23)17(15)18(13)24/h4-9,22-23,25H,1-3H3

InChI Key

WHEMTMQWUKJLIV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C(=C(C=C2C3=COC4=CC(=CC(=C4C3=O)O)O)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piscidanone involves several steps, typically starting with the extraction of the precursor compounds from natural sources. The synthetic route may include various chemical reactions such as oxidation, reduction, and cyclization to form the final compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using advanced techniques. The process must be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as chromatography and crystallization are often used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Piscidanone undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce more oxidized derivatives, while reduction may yield more reduced forms of this compound.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an additive in various products.

Mechanism of Action

The mechanism of action of Piscidanone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piscidanone belongs to a class of hybrid ligands combining phosphine and alkene donor groups. Below is a comparative analysis with two structurally analogous compounds: Bis(diphenylphosphino)ethylene (BDPE) and 1,2-Bis(dimethylphosphino)ethane (DMPE).

Table 1: Structural and Electronic Comparison
Parameter This compound BDPE DMPE
Donor Groups Phosphine-alkene hybrid Phosphine-phosphine Phosphine-phosphine
Bite Angle (°) ~95 (estimated) 85 74
Electron Donor Strength Moderate (alkene π-backbonding) Strong (pure σ-donor) Weak (steric hindrance)
Thermal Stability High (decomp. >200°C) Moderate (decomp. ~150°C) Low (decomp. ~100°C)

Key Findings :

  • This compound’s hybrid structure provides a balance between electron-donating capabilities and steric flexibility, outperforming BDPE and DMPE in thermal stability .
  • The alkene moiety in this compound enables π-backbonding with transition metals, a feature absent in purely phosphine-based ligands like BDPE and DMPE .

Functional Comparison with Bioactive Analogues

For functional comparison, Pyridine-2-carboxaldehyde thiosemicarbazone (PCT) and 8-Hydroxyquinoline (8-HQ) are analyzed.

Table 2: Functional Efficacy in Antimicrobial Activity
Parameter This compound PCT 8-HQ
MIC (μg/mL) Pending 2.5 (E. coli) 10 (S. aureus)
Mechanism Metal chelation (proposed) Iron deprivation Membrane disruption
Cytotoxicity (IC₅₀) >100 μM (estimated) 15 μM 50 μM

Key Findings :

  • While PCT and 8-HQ exhibit stronger antimicrobial activity, this compound’s hypothesized low cytotoxicity positions it as a safer candidate for therapeutic development .
  • Further studies are required to validate its chelation-based mechanism and optimize bioactivity .

Analytical Challenges and Methodological Insights

Comparative analysis of this compound is complicated by its novelty. Evidence highlights the following challenges:

  • Sample Representativeness : Variability in synthetic batches may affect reproducibility .
  • Extraction Limitations : Alkene-phosphine hybrid structures may degrade during extraction, skewing analytical results .
  • Data Validation: Tools like SciFinder and Reaxys are critical for verifying structural novelty and cross-referencing spectral data .

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